molecular formula C14H19NO5 B10764556 4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one

4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one

Cat. No.: B10764556
M. Wt: 281.30 g/mol
InChI Key: FPYAYFJAGDIMEX-HQZHTGGTSA-N
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Description

4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one is a complex organic compound with a unique structure that includes a pyridinone core substituted with hydroxy, methoxy, and enoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyridinone precursor with an enoyl chloride under basic conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The enoyl group can be reduced to an alkyl group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a saturated alkyl derivative.

    Substitution: Formation of various substituted pyridinone derivatives depending on the nucleophile used.

Scientific Research Applications

4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The enoyl group can participate in conjugation and electron transfer processes, affecting the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.

    Indole derivatives: These compounds also possess a heterocyclic core and are known for their diverse pharmacological properties.

Uniqueness

4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of hydroxy, methoxy, and enoyl groups in a single molecule allows for a wide range of chemical modifications and applications.

Properties

IUPAC Name

4-hydroxy-5,6-dimethoxy-3-[(E,2R)-2-methylhex-4-enoyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-5-6-7-8(2)10(16)9-11(17)12(19-3)14(20-4)15-13(9)18/h5-6,8H,7H2,1-4H3,(H2,15,17,18)/b6-5+/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPYAYFJAGDIMEX-HQZHTGGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCC(C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C[C@@H](C)C(=O)C1=C(C(=C(NC1=O)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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